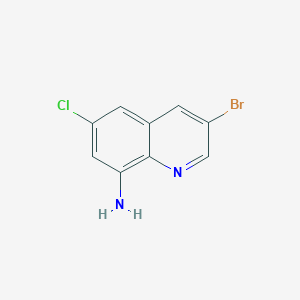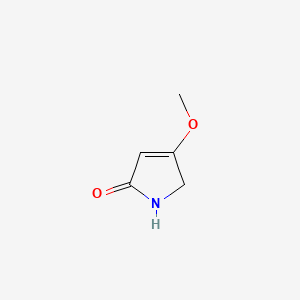
Benzylidene-2-naphthylamine
概要
説明
Benzylidene-2-naphthylamine is an organic compound with the chemical formula C17H13N. It is a white to light yellow crystalline powder that is soluble in organic solvents like alcohol and ether but insoluble in water . This compound is known for its stability to heat and light, making it a valuable intermediate in various chemical processes .
作用機序
Target of Action
Benzylidene-2-naphthylamine is primarily used as a reagent in organic synthesis . It is also used as an intermediate in dye synthesis
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is used in. For instance, it can be used in catalytic reduction reactions and coupling reactions . The compound interacts with other reactants to facilitate the formation of new chemical bonds.
Biochemical Pathways
Instead, it is involved in chemical reactions that lead to the synthesis of various organic compounds .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For example, it can react with ethyl β-(3-ethyl)-β-oxopropionate under various conditions to produce several different compounds, including the ethyl ester of α-(2-naphthylamino)benzyl-β-(3-pyridyl)-β-oxopropionic acid, 1-(3-pyridyl)-3 phenylbenzo[f]quinoline, ethyl ester of 1-(3-pyridyl)-3-phenylbenzo[f]quinoline-2-carboxylic acid, and N-(2-naphthyl)amide of β-(3-pyridyl)-β-oxopropionic acid .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, light, and the presence of other chemicals. It is stable under heat and light . . It is irritating and should be avoided contact with skin and eyes . It also poses a certain degree of acute toxicity and should be kept away from children and pets . Furthermore, it can be harmful to the aquatic environment, and its release into water bodies should be controlled and avoided .
生化学分析
Cellular Effects
It’s known that Benzylidene-2-naphthylamine has certain acute toxicity , which suggests that it may have effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that this compound can react with other compounds to form different products , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: Benzylidene-2-naphthylamine can be synthesized through the condensation reaction of benzylidene chloride and 2-naphthylamine under basic conditions . The reaction typically involves mixing the reactants in an organic solvent such as ethanol, followed by the addition of a base like sodium hydroxide to facilitate the condensation process .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature and pH levels to maintain the reaction’s efficiency .
化学反応の分析
Types of Reactions: Benzylidene-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the imine carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Secondary amines.
Substitution: Various substituted imines.
科学的研究の応用
Benzylidene-2-naphthylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a probe in studying enzyme activities and protein interactions.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is utilized in the production of specialty chemicals and materials.
類似化合物との比較
- N-benzylidene-2-naphthylamine
- N-(4-methoxybenzylidene)-2-naphthylamine
- N-(4-methylbenzylidene)-2-naphthylamine
Comparison: Benzylidene-2-naphthylamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability . Compared to its analogs, it exhibits higher stability under thermal and photolytic conditions, making it more suitable for industrial applications .
特性
IUPAC Name |
N-naphthalen-2-yl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIGNOCMDJFFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306409 | |
| Record name | Benzylidene-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891-32-7 | |
| Record name | 891-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylidene-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLIDENE-2-NAPHTHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some known reactions involving Benzylidene-2-naphthylamine?
A1: this compound has been shown to react with various compounds, including:
- Ethyl ester of 3-pyridyl-β-oxopropionic acid: This reaction forms a new compound, though specific details about the product and reaction conditions are limited in the provided abstract [].
- Ethyl esters of 6-phenyl-and 6-(p-methoxyphenyl)-2,4-dioxocyclo-hexane-1-carboxylic acids: This condensation reaction is highlighted in one of the research papers [], suggesting potential applications in synthesizing more complex heterocyclic systems.
Q2: Are there any studies on the photochemical behavior of this compound?
A: Yes, one research paper mentions "light-induced reactions of organic nitrogen compounds" []. While specific details about this compound's photochemical reactions are not provided in the abstract, this suggests potential for further exploration in this area.
Q3: Has this compound been used in the synthesis of any specific classes of compounds?
A: Research indicates its use in synthesizing cyanine dyes. One study focuses on "Cyanine dyes based on 2-phenyl-3,4-dimethyl-5,6-benzoquinoline" [], highlighting the potential of this compound as a building block for creating dyes with specific properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















